molecular formula C20H30O3 B1249751 Andrograpanin CAS No. 82209-74-3

Andrograpanin

Cat. No. B1249751
CAS RN: 82209-74-3
M. Wt: 318.4 g/mol
InChI Key: WKKBRRFSRMDTJB-JYBIWHBTSA-N
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Description

Andrograpanin is a diterpene lactone and a minor compound of Andrographis paniculata . It is used as an anti-inflammatory agent and has the potential to modulate the chemokine pathway, making it useful in anti-infectious functions . It may be used in treating infections, inflammation, cold, fever, and diarrhea .


Molecular Structure Analysis

The molecular formula of Andrograpanin is C20H30O3 . The IUPAC name is 4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one . The molecular weight is 318.4 g/mol .

Scientific Research Applications

Antimicrobial Pharmacology

Andrograpanin, derived from Andrographis paniculata, has been recognized for its antimicrobial properties. It can inhibit the virulence factors of invasive microbes and regulate host immunity. Clinical trials have shown that A. paniculata treatment is safe and efficacious for acute respiratory tract infections like the common cold and sinusitis .

HIV Research

Andrograpanin has been investigated for its potential against HIV. Studies involving several pure metabolites of A. paniculata have highlighted andrograpanin’s activity against HIV, suggesting its role in the development of new antiretroviral therapies .

Anti-inflammatory Applications

The compound exhibits significant anti-inflammatory properties, which makes it a candidate for treating various inflammatory conditions. Its ability to modulate the body’s immune response is particularly valuable in reducing inflammation .

COVID-19 Drug Discovery

During the COVID-19 pandemic, andrograpanin’s parent compound, A. paniculata, was used as a complementary treatment. Andrograpanin itself may hold potential as a lead compound for COVID-19 drug discovery due to its antiviral, anti-inflammatory, and immunomodulatory activities .

Antipyretic Effects

Andrograpanin has been traditionally used for its antipyretic (fever-reducing) effects. This application is particularly relevant in the symptomatic treatment of fevers associated with infectious diseases .

Detoxification

In traditional medicine, A. paniculata is used for detoxifying purposes. As a constituent of this plant, andrograpanin may contribute to this detoxification effect, helping to remove toxins from the body and support liver health .

properties

IUPAC Name

4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBRRFSRMDTJB-JYBIWHBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107773
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andrograpanin

CAS RN

82209-74-3
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82209-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andrograpanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROGRAPANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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